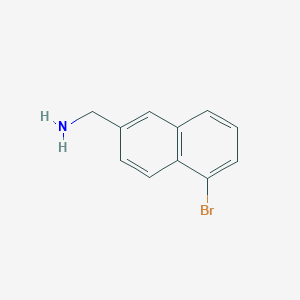

2-(Aminomethyl)-5-bromonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |

InChI Key |

GDSVAYBSAGVXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CN)C(=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Aminomethyl)-5-bromonaphthalene, a valuable building block in medicinal chemistry and materials science. The described protocol is a multi-step synthesis starting from commercially available 2-methylnaphthalene. This document details the experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence starting from 2-methylnaphthalene. The synthetic route involves:

-

Electrophilic Bromination: Introduction of a bromine atom onto the naphthalene ring of 2-methylnaphthalene to yield 5-bromo-2-methylnaphthalene.

-

Radical Bromination: Selective bromination of the benzylic methyl group of 5-bromo-2-methylnaphthalene to afford 2-(bromomethyl)-5-bromonaphthalene.

-

Gabriel Synthesis: Conversion of the bromomethyl intermediate to the target primary amine, this compound, via a phthalimide-protected intermediate to ensure clean formation of the primary amine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Solvents

| Step | Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Starting Material |

| 1 | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 1 | Acetic Acid | CH₃COOH | 60.05 | Solvent |

| 2 | 5-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.09 | Intermediate |

| 2 | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| 2 | Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical Initiator |

| 2 | Carbon Tetrachloride | CCl₄ | 153.82 | Solvent |

| 3 | 2-(Bromomethyl)-5-bromonaphthalene | C₁₁H₈Br₂ | 300.00 | Intermediate |

| 3 | Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | Amine Source |

| 3 | N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Solvent |

| 3 | Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | Deprotecting Agent |

| 3 | Ethanol | C₂H₅OH | 46.07 | Solvent |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Electrophilic Bromination | Room Temperature | 12 | ~60-70 (Estimated) |

| 2 | Radical Bromination | Reflux (~77°C) | 4 | ~80-90 |

| 3 | Gabriel Synthesis | 100°C (Step 3a), Reflux (~78°C) (Step 3b) | 2 (Step 3a), 4 (Step 3b) | ~85-95 |

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylnaphthalene

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylnaphthalene (14.2 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

To this solution, add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes at room temperature, while stirring. The flask should be protected from light.

-

Continue stirring the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 5-bromo-2-methylnaphthalene.

Step 2: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene

Methodology:

-

In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methylnaphthalene (22.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and benzoyl peroxide (0.24 g, 1 mmol) in 150 mL of carbon tetrachloride.[1][2]

-

Heat the mixture to reflux and maintain for 4 hours. The reaction should be initiated with a light source if necessary.[1]

-

Monitor the reaction by TLC (hexane/ethyl acetate 9:1).

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate solution (2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude 2-(bromomethyl)-5-bromonaphthalene can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound (Gabriel Synthesis)

Methodology:

-

Step 3a: Alkylation of Potassium Phthalimide

-

In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)-5-bromonaphthalene (30.0 g, 0.1 mol) in 150 mL of N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (20.4 g, 0.11 mol) to the solution.[3][4]

-

Heat the reaction mixture to 100°C and stir for 2 hours.[3]

-

Monitor the reaction by TLC (hexane/ethyl acetate 7:3).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain N-((5-bromo-2-naphthyl)methyl)phthalimide.

-

-

Step 3b: Hydrazinolysis of the Phthalimide Intermediate

-

Suspend the N-((5-bromo-2-naphthyl)methyl)phthalimide from the previous step in 200 mL of ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.

-

Add hydrazine monohydrate (10 mL, ~0.2 mol) to the suspension.[4][5]

-

Heat the mixture to reflux and maintain for 4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with 2 M hydrochloric acid.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a 2 M sodium hydroxide solution until a pH of >12 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Mandatory Visualization

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Aminomethyl)-5-bromonaphthalene

I. Predicted Physicochemical Properties

To provide a reasonable estimation of the physicochemical properties of 2-(Aminomethyl)-5-bromonaphthalene, data for structurally similar compounds are summarized below. These compounds share key structural features, such as the naphthalene core, bromine substitution, and an amino or methylamine group, which allows for informed predictions.

Table 1: Physicochemical Data of Structurally Related Compounds

| Property | 2-Bromonaphthalene | 2-Amino-6-bromonaphthalene | 6-Bromo-2-naphthylmethanol | 2-(Aminomethyl)-5-bromophenol |

| Molecular Formula | C₁₀H₇Br | C₁₀H₈BrN | C₁₁H₉BrO | C₇H₈BrNO |

| Molecular Weight ( g/mol ) | 207.07 | 222.08 | 237.09 | 202.05 |

| Melting Point (°C) | 52-55 | Not Available | Not Available | Not Available |

| Boiling Point (°C) | 281-282 | Not Available | 374.61 (Predicted) | 305.8 (Predicted) |

| Solubility | Soluble in methanol. | Not Available | Not Available | Not Available |

| logP (Predicted) | 4.2 | Not Available | 3.09 | Not Available |

| pKa (Predicted) | Not Applicable | Not Available | Not Available | 7.58 |

Data sourced from various chemical suppliers and databases.

II. Experimental Protocols for Physicochemical Property Determination

The following are detailed, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.[1]

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which it melts is observed.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is placed on a clean, dry surface and crushed into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.[2] This process is repeated until a small amount of packed solid (2-3 mm in height) is in the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube with heating oil.[1] The apparatus should be equipped with a calibrated thermometer.

-

Measurement:

-

A preliminary, rapid heating is performed to get an approximate melting point.

-

The apparatus is allowed to cool.

-

A second, more precise measurement is taken with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][3]

-

Solubility in various solvents provides insights into the polarity of the molecule and is crucial for formulation and biological testing.

Principle: The solubility of the compound is tested in a range of solvents of varying polarity, from nonpolar (e.g., hexanes) to polar (e.g., water), as well as in acidic and basic aqueous solutions.

Procedure:

-

General Solubility:

-

Approximately 10-20 mg of the compound is placed into a series of test tubes.

-

To each tube, 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, diethyl ether, toluene) is added.

-

The tubes are agitated vigorously for 1-2 minutes.

-

Visual inspection determines if the compound has dissolved completely, partially, or not at all.[4][5]

-

-

Aqueous pH-Dependent Solubility:

-

To a test tube containing about 10 mg of the compound, 1 mL of deionized water is added. If it is insoluble, the pH is measured.

-

To a separate tube with 10 mg of the compound, 1 mL of 5% aqueous HCl is added.[5][6] Dissolution indicates the presence of a basic group (like the aminomethyl group).

-

To another tube with 10 mg of the compound, 1 mL of 5% aqueous NaOH is added.[5] Changes in solubility would indicate acidic properties.

-

The pKa value quantifies the acidity or basicity of a compound and is critical for understanding its ionization state at different physiological pHs.

Principle: The pKa can be determined by monitoring a pH-dependent property of the molecule while titrating a solution of the compound with an acid or base. Common methods include potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[7][8]

Procedure (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent (often a water-methanol mixture to ensure solubility).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of HCl (since the compound is expected to be basic).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

LogP is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD). The concentration of the compound in each phase is then measured to determine the partition coefficient (P). LogP is the logarithm of this ratio.[9]

Procedure (Shake-Flask Method):

-

Solvent Saturation: n-octanol is saturated with water (or buffer), and water (or buffer) is saturated with n-octanol by mixing them and allowing the phases to separate.[10]

-

Partitioning: A known amount of the compound is dissolved in one of the saturated phases (usually the one in which it is more soluble). An equal volume of the other saturated phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to distribute between the two phases until equilibrium is reached.[9]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[10][11]

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

III. Visualizations: Synthesis and Evaluation Workflow

Given the likely role of this compound as a novel compound for biological screening, the following diagram illustrates a typical experimental workflow for its synthesis and subsequent biological evaluation. Naphthalene derivatives are known to possess a wide range of biological activities including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[12]

Caption: Workflow for Synthesis and Biological Evaluation of this compound.

This logical workflow provides a clear path from the initial chemical synthesis and purification to the essential physicochemical characterization and subsequent biological screening. This process is fundamental in drug discovery and development for identifying and optimizing new therapeutic agents. The biological activities of aminomethyl and naphthalene derivatives are subjects of ongoing research.[13][14][15]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemhaven.org [chemhaven.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 14. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Analysis of Bromonaphthalene Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for bromonaphthalene derivatives related to 2-(Aminomethyl)-5-bromonaphthalene. Due to the absence of publicly available spectroscopic data for this compound, this document presents data for structurally similar compounds to serve as a reference point for researchers in the field. Additionally, generalized experimental protocols and analytical workflows are provided to guide the acquisition and interpretation of such data.

Spectroscopic Data of Related Bromonaphthalene Compounds

While specific data for this compound is not available, the following tables summarize ¹H NMR, ¹³C NMR, and mass spectrometry data for closely related compounds: 2-bromonaphthalene and 2-(bromomethyl)naphthalene. These compounds share the bromonaphthalene core and provide insight into the expected spectral features.

2-Bromonaphthalene

Table 1: ¹H NMR Data for 2-Bromonaphthalene

| Assignment | Chemical Shift (ppm) |

| A | 7.985 |

| B | 7.782 |

| C | 7.720 |

| D | 7.681 |

| E | 7.528 |

| F | 7.483 |

| G | 7.465 |

| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |

Table 2: ¹³C NMR Data for 2-Bromonaphthalene

| Chemical Shift (ppm) |

| 134.4 |

| 132.7 |

| 129.7 |

| 128.3 |

| 127.8 |

| 127.7 |

| 126.9 |

| 126.3 |

| 121.3 |

| Solvent: CDCl₃ |

Table 3: Mass Spectrometry Data for 2-Bromonaphthalene

| m/z | Interpretation |

| 206/208 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 127 | [M-Br]⁺ (Loss of bromine radical) |

| Ionization: Electron Ionization (EI)[2] |

2-(Bromomethyl)naphthalene

Table 4: ¹H NMR Data for 2-(Bromomethyl)naphthalene

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.81 - 7.46 |

| CH₂ | 4.641 |

| Solvent: CDCl₃, Frequency: 399.65 MHz[3][4] |

Table 5: Mass Spectrometry Data for 2-(Bromomethyl)naphthalene

| m/z | Interpretation |

| 220/222 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 141 | [M-Br]⁺ (Loss of bromine radical) |

| 115 | [C₉H₇]⁺ |

| Ionization: Electron Ionization (EI), 75 eV[3][5] |

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.[6]

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the structure.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

For Electron Ionization (EI), the sample can be introduced directly via a solids probe or after separation by Gas Chromatography (GC).

-

-

Instrument Parameters (High-Resolution Mass Spectrometry - e.g., Orbitrap):

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI).

-

Utilize the high-resolution data to determine the elemental composition.

-

Analyze the fragmentation pattern to confirm the structure. Look for characteristic losses, such as the loss of the aminomethyl group or bromine.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum [chemicalbook.com]

- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Crystal Structure of 2-(Aminomethyl)-5-bromonaphthalene: A Search for Data

Despite a comprehensive search of crystallographic databases and the scientific literature, the crystal structure of 2-(Aminomethyl)-5-bromonaphthalene has not been publicly reported. Consequently, a detailed technical guide on its crystallographic parameters and experimental protocols for its determination cannot be provided at this time.

Extensive queries of major crystallographic data repositories, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and PubChem's crystal structure database, yielded no specific entry for this compound. Further searches of prominent chemical and crystallographic journals, such as the Journal of Organic Chemistry and Acta Crystallographica, also failed to locate any publications detailing the synthesis, crystallization, and subsequent X-ray diffraction analysis of this specific compound.

The absence of this information in the public domain prevents the compilation of the core requirements for the requested technical guide, which would include:

-

Quantitative Crystallographic Data: Parameters such as unit cell dimensions (a, b, c, α, β, γ), space group, Z value (number of molecules in the unit cell), and atomic coordinates are not available.

-

Detailed Experimental Protocols: Specific methodologies for the synthesis of this compound, the crystallization process to obtain single crystals suitable for X-ray diffraction, and the data collection and structure refinement parameters are not documented in accessible literature.

-

Visualization of Structures and Pathways: Without the foundational crystal structure data, the creation of accurate diagrams representing its molecular arrangement or any potential signaling pathways is not feasible.

While information on related compounds, such as other bromonaphthalene derivatives or molecules containing an aminomethyl group, is available, this data is not transferable to the specific isomeric and substituent arrangement of this compound.

It is possible that the crystal structure of this compound has been determined in a private industrial setting and not publicly disclosed, or that the synthesis and crystallization of this particular molecule present significant challenges that have hindered its structural elucidation.

For researchers, scientists, and drug development professionals interested in the structural properties of bromonaphthalene derivatives, it may be beneficial to investigate publicly available crystal structures of closely related analogs. Such an analysis could provide insights into potential intermolecular interactions and packing motifs that might be relevant to this compound. However, any such comparison would be speculative without the actual experimental data for the compound .

Purity Analysis of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the purity analysis of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential process-related impurities, and detailed experimental protocols.

Introduction

This compound is a naphthalene derivative containing both an aminomethyl and a bromo functional group. Its purity is paramount as impurities can affect the downstream reaction yields, introduce toxic byproducts, and compromise the stability of the final drug product. A robust analytical strategy is therefore essential for its characterization and quality control.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is necessary for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for determining the purity and impurity profile of non-volatile organic compounds like this compound. A validated HPLC method can separate the main component from its structurally similar impurities.

Table 1: Typical HPLC Method Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is suitable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents.

Table 2: Typical GC Headspace Method for Residual Solvents

| Parameter | Value |

| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 260 °C |

| Carrier Gas | Helium |

| Headspace Sampler | Vial Equilibration: 80 °C for 15 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and any isolated impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.3 - 8.2 | m |

| -CH₂- | ~4.0 | s |

| -NH₂ | ~1.5 (broad) | s |

Mass Spectrometry (MS)

MS, often coupled with HPLC (LC-MS), is used to identify the molecular weights of the main component and impurities, aiding in their structural identification.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | [M+H]⁺ = 238.0/240.0 (Isotopic pattern for Br) |

Potential Impurities

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. The identification and control of these impurities are crucial.

Table 5: Common Process-Related Impurities

| Impurity Name | Structure | Potential Origin |

| 2,5-Dibromonaphthalene | Unreacted starting material or over-bromination | |

| 2-(Hydroxymethyl)-5-bromonaphthalene | Hydrolysis of a precursor | |

| N-Acetyl-2-(aminomethyl)-5-bromonaphthalene | Acetylation during workup | |

| 5-Bromonaphthalene-2-carbonitrile | Incomplete reduction of the nitrile precursor |

Experimental Protocols

HPLC Purity Method

-

Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent (50:50 Water:Acetonitrile) to get a concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample solution at the same concentration as the standard.

-

Chromatographic System: Use a liquid chromatograph equipped with a UV detector and the parameters outlined in Table 1.

-

Procedure: Inject the standard and sample solutions and record the chromatograms.

-

Calculation: Calculate the purity by the area normalization method.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the spectrum and integrate the relevant signals. The chemical shifts should be consistent with the structure.

Visualizations

Caption: Workflow for the Purity Analysis of this compound.

Caption: Potential Impurity Formation Pathways.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthetic process is essential for identifying potential impurities. The methods and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust quality control procedures for this important pharmaceutical intermediate.

An In-depth Technical Guide to the Thermal Stability of 2-(Aminomethyl)-5-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-5-bromonaphthalene is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a reactive aminomethyl group and a bromo substituent on the naphthalene core, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application. This guide outlines the key considerations for evaluating the thermal stability of this compound and provides the methodologies for such an assessment.

Estimated Thermal Properties Based on Related Compounds

To infer the potential thermal characteristics of this compound, it is useful to examine the known properties of structurally similar molecules. The melting point is a primary indicator of thermal stability. Below is a summary of the melting points of related naphthalene derivatives.

| Compound Name | Structure | Melting Point (°C) |

| 2-Bromonaphthalene | C₁₀H₇Br | 52-57[1] |

| 2-Amino-5-bromonaphthalene | C₁₀H₈BrN | Data not available |

| 2-Amino-6-bromonaphthalene | C₁₀H₈BrN | Data not available |

| 1-(Bromomethyl)naphthalene | C₁₁H₉Br | Data not available |

| Naphthalene | C₁₀H₈ | 80.26 |

The presence of the aminomethyl group in this compound is expected to introduce hydrogen bonding, which would likely increase its melting point compared to 2-bromonaphthalene. The exact effect of the substitution pattern on the crystal lattice and, consequently, the melting point and decomposition temperature, would need to be determined experimentally.

Experimental Protocols for Thermal Stability Analysis

A comprehensive evaluation of the thermal stability of this compound would involve the following standard techniques:

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Place the sample in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. To study oxidative stability, a similar experiment can be run under an air or oxygen atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans at a controlled rate, typically 5-10 °C/min, over a temperature range that encompasses the expected melting and decomposition events. A common program is to heat from ambient temperature to a temperature above the expected melting point.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for decomposition. The peak onset temperature of the first major endotherm is typically reported as the melting point.

Visualizing Experimental Workflows and Logical Relationships

To provide a clear understanding of the process for evaluating thermal stability, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for Thermal Stability Analysis.

References

Spectroscopic Characterization of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Aminomethyl)-5-bromonaphthalene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide offers detailed, adaptable experimental protocols for acquiring essential spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information herein is intended to serve as a valuable resource for researchers in identifying and characterizing this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.2 | m | 3H | Ar-H |

| ~7.3-7.6 | m | 3H | Ar-H |

| ~4.0 | s | 2H | -CH₂-NH₂ |

| ~1.6 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary Ar-C |

| ~135 | Quaternary Ar-C |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~122 | Ar-C-Br |

| ~120 | Quaternary Ar-C |

| ~45 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1580-1650 | Medium | N-H bend (scissoring) |

| 1450-1600 | Medium to Strong | Aromatic C=C stretch |

| 1000-1100 | Strong | C-N stretch |

| 650-900 | Strong, Broad | N-H wag |

| 500-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the primary fragmentation is expected to be the loss of the aminomethyl group.

-

Molecular Ion (M⁺): m/z ≈ 235/237 (due to ⁷⁹Br/⁸¹Br isotopes)

-

Major Fragments:

-

Loss of NH₂: [M-16]⁺

-

Loss of CH₂NH₂: [M-30]⁺ (leading to the bromonaphthyl cation)

-

Formation of the bromonaphthylmethyl cation: [C₁₀H₆BrCH₂]⁺

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~220-230 | High | π → π |

| ~270-290 | Medium | π → π |

| ~310-330 | Low | π → π* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.

-

FT-IR Spectroscopy

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a diamond attenuated total reflectance (ATR) accessory. Ensure the crystal is clean before and after the measurement.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Process the data in absorbance or transmittance mode.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1] Further dilute this stock solution to a final concentration of about 1-10 µg/mL.[1]

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

For EI, introduce the sample via a direct insertion probe or a gas chromatograph.

-

For ESI, infuse the sample solution directly into the source.

-

Acquire data over a mass range of m/z 50-500.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Measure the absorbance of the sample from 200 to 800 nm.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.

References

In Silico Analysis of 2-(Aminomethyl)-5-bromonaphthalene: A Technical Guide to Property Prediction

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and toxicological properties of the novel compound 2-(Aminomethyl)-5-bromonaphthalene. Naphthalene derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Early-stage in silico assessment is critical for identifying potential liabilities and optimizing lead compounds, thereby reducing costs and attrition rates in drug discovery pipelines.[4][5] This document outlines the methodologies for computational prediction, presents hypothetical data in a structured format, and illustrates key workflows and biological pathways relevant to the analysis of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

The initial step in evaluating a potential drug candidate involves the prediction of its fundamental physicochemical and pharmacokinetic properties. These parameters are crucial determinants of a molecule's bioavailability and overall drug-like behavior. The following tables summarize the predicted properties for this compound, generated using established computational models and algorithms analogous to those found in platforms like SwissADME and ADMETlab 2.0.[5][6]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Ideal Range for Oral Drugs | Description |

| Molecular Formula | C₁₁H₁₀BrN | - | The elemental composition of the molecule. |

| Molecular Weight | 236.11 g/mol | < 500 g/mol | Affects absorption and diffusion across membranes.[7] |

| LogP (Octanol/Water) | 2.58 | -1.0 to 5.0 | Measures lipophilicity, influencing solubility and permeability.[8] |

| LogS (Aqueous Solubility) | -3.15 | > -4.0 | Predicts solubility in water, critical for absorption.[7] |

| Hydrogen Bond Donors | 1 | ≤ 5 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Number of N or O atoms. |

| Molar Refractivity | 60.52 ų | 40 to 130 ų | A measure of molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | < 140 Ų | Predicts cell permeability; lower values indicate better CNS penetration. |

Table 2: Predicted ADMET Profile (Absorption, Distribution, Metabolism, Excretion)

| ADMET Parameter | Prediction | Confidence | Implication in Drug Development |

| Human Intestinal Absorption | High | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Medium | Indicates good potential for passive diffusion across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Medium | The compound may cross the BBB, a key consideration for CNS targets or side effects. |

| P-glycoprotein (P-gp) Substrate | No | High | Not likely to be actively pumped out of cells, reducing resistance issues. |

| CYP1A2 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | No | High | Low risk of drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | Yes | Medium | Potential for drug-drug interactions with drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | High | Low risk of drug-drug interactions with a wide range of common drugs. |

| Renal Organic Cation Transporter (OCT2) Substrate | Yes | Medium | Suggests potential for renal clearance. |

Table 3: Predicted Toxicological Profile

| Toxicity Endpoint | Prediction | Confidence | Description |

| Ames Mutagenicity | Non-mutagenic | Medium | Low probability of causing DNA mutations. |

| Carcinogenicity | Non-carcinogen | Low | In silico models suggest a low likelihood of causing cancer. |

| hERG I Inhibition | Low Risk | Medium | Unlikely to cause cardiotoxicity by blocking the hERG potassium channel. |

| Hepatotoxicity (DILI) | Low Risk | Medium | Low probability of causing Drug-Induced Liver Injury.[4] |

| Skin Sensitization | Low Risk | High | Unlikely to cause an allergic reaction upon skin contact.[9] |

| Oral Rat Acute Toxicity (LD₅₀) | 650 mg/kg | Low | Predicted to be Category 4 ("Harmful if swallowed"). |

In Silico Experimental Protocols

The following protocols describe the standard computational methodologies used to generate the predictive data presented above.

Protocol 1: Physicochemical and Pharmacokinetic Prediction

-

Input Molecule Representation : The chemical structure of this compound is converted to a machine-readable format, typically a SMILES (Simplified Molecular Input Line Entry System) string: NCC1=CC=C2C=C(Br)C=CC2=C1.

-

Model Selection : Utilize an integrated in silico platform such as ADMETlab 2.0 or SwissADME.[5] These tools employ a combination of methodologies:

-

Fragment-based methods : For properties like LogP and solubility, where the molecule is broken down into constituent fragments with known values.

-

Topological methods : Based on 2D structural information to calculate properties like TPSA.

-

Machine Learning Models : Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets of experimentally determined properties.[8][10]

-

-

Execution : The SMILES string is submitted to the server. The platform automatically calculates descriptors and feeds them into pre-built predictive models for each endpoint.

-

Data Analysis : Results are returned in a tabular format. Each prediction is typically accompanied by a confidence score or applicability domain assessment, indicating the reliability of the prediction based on the training data.

Protocol 2: Toxicity Prediction

-

Knowledge-Based System Input : The molecule's structure is submitted to a knowledge-based toxicity prediction tool (e.g., Derek Nexus). These systems contain a curated set of rules linking structural fragments (toxicophores) to specific toxicity endpoints.[9]

-

Structural Alert Analysis : The software screens the input structure for the presence of known toxicophores. For this compound, it would screen for alerts related to aromatic amines and brominated aromatic compounds.

-

Hypothesis Generation : If a toxicophore is identified, the system generates a hypothesis of toxicity (e.g., "Plausible skin sensitizer"). The reasoning is provided based on the underlying rule derived from experimental data.

-

Statistical QSAR Models : Concurrently, the structure is analyzed using statistical QSAR models (e.g., in platforms like VEGA or Toxtree). These models provide a quantitative or categorical prediction (e.g., "Non-mutagenic") based on statistical correlations from large datasets.

-

Consensus Reporting : The final toxicity assessment is based on a consensus of results from both knowledge-based and statistical models to increase predictive accuracy.

Protocol 3: Molecular Docking for Target Identification

-

Target Selection : Based on the activities of similar naphthalene-containing compounds, a potential biological target is selected. For example, STAT3 (Signal Transducer and Activator of Transcription 3) is a known target for some naphthalene sulfonamides.[2]

-

Protein and Ligand Preparation :

-

The 3D crystal structure of the target protein (e.g., STAT3) is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The 2D structure of this compound is converted to a low-energy 3D conformation.

-

-

Binding Site Definition : The active site of the protein is defined, typically based on the location of a co-crystallized native ligand or through binding pocket prediction algorithms.

-

Docking Simulation : A molecular docking program (e.g., AutoDock) is used to systematically explore possible binding orientations of the ligand within the protein's active site.[11] The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses.

-

Interaction Analysis : The resulting ligand-protein complex is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the in silico analysis and a potential biological pathway of interest.

Caption: An experimental workflow for in silico property prediction.

Caption: Logical relationships in an ADMET decision-making process.

Caption: A hypothetical signaling pathway (JAK/STAT) for the compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures [mdpi.com]

- 5. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. phcogj.com [phcogj.com]

- 8. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]

- 10. مقاله QSAR modeling of naphthalene derivatives for inhibition of aldosterone synthase as potential target for cardiovascular diseases [civilica.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(aminomethyl)-5-bromonaphthalene and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the naphthalene core, the potential for derivatization at the amino group, and the utility of the bromo substituent for cross-coupling reactions. This document details two primary synthetic strategies: the Gabriel synthesis and reductive amination, providing structured data, experimental protocols, and visual workflows to facilitate research and development.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two well-established and reliable methodologies. The choice of route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents.

Table 1: Comparison of Synthetic Strategies

| Feature | Gabriel Synthesis | Reductive Amination |

| Key Intermediate | 2-(Bromomethyl)-5-bromonaphthalene | 5-Bromo-2-naphthaldehyde |

| Key Reactions | Nucleophilic substitution, Hydrazinolysis | Oxidation, Imine formation, Reduction |

| Primary Amine Source | Phthalimide | Ammonia |

| Advantages | High yields of primary amine, minimizes over-alkylation. | One-pot potential, mild reducing agents available. |

| Disadvantages | Requires synthesis of a haloalkyl intermediate, sometimes harsh cleavage conditions. | Potential for side reactions during aldehyde synthesis, requires careful control of reaction conditions. |

Synthetic Pathway Overview

The following diagram illustrates the two primary synthetic pathways to obtain this compound.

Caption: Primary synthetic routes to this compound.

Experimental Protocols

Route 1: Gabriel Synthesis

This pathway involves the initial bromination of the methyl group of 5-bromo-2-methylnaphthalene, followed by the classical Gabriel synthesis to introduce the primary amine.

Step 1a: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene (Intermediate)

A common method for the benzylic bromination of 2-methylnaphthalene derivatives utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride or ethyl acetate.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol to afford 2-(bromomethyl)-5-bromonaphthalene.

Table 2: Quantitative Data for the Synthesis of 2-(Bromomethyl)naphthalene Analogs

| Starting Material | Brominating Agent | Initiator | Solvent | Yield (%) | Reference |

| 2-Methylnaphthalene | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 60 | [1] |

| 2-Methylnaphthalene | N,N,N',N'-Tetrabromobenzene-1,3-disulfonyl amide | Benzoyl Peroxide | Ethyl Acetate | 92 | [2] |

Step 1b: Gabriel Synthesis of this compound

The Gabriel synthesis provides a robust method for converting primary alkyl halides to primary amines.

Protocol:

-

Dissolve 2-(bromomethyl)-5-bromonaphthalene (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution and heat the mixture, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the N-(5-bromo-2-naphthylmethyl)phthalimide. Filter and wash the solid with water.

-

To a suspension of the dried phthalimide derivative in ethanol, add hydrazine hydrate (2.0 eq) and reflux the mixture.

-

Upon completion of the reaction (indicated by the disappearance of the starting material on TLC), cool the mixture and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Route 2: Reductive Amination

This alternative route involves the oxidation of the methyl group to an aldehyde, followed by a one-pot reductive amination to form the primary amine.

Step 2a: Synthesis of 5-Bromo-2-naphthaldehyde (Intermediate)

The oxidation of 2-methylnaphthalene derivatives to the corresponding aldehydes can be achieved using various oxidizing agents. A common laboratory-scale method involves the use of selenium dioxide. For industrial applications, catalytic oxidation with metal catalysts is often preferred.

Protocol (using Selenium Dioxide):

-

In a suitable reaction vessel, suspend 5-bromo-2-methylnaphthalene (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-naphthaldehyde.

Table 3: Physical Properties of 5-Bromo-2-naphthaldehyde

| Property | Value | Reference |

| CAS Number | 122349-66-0 | [3] |

| Molecular Formula | C11H7BrO | [3] |

| Molecular Weight | 235.08 g/mol | [3] |

| Melting Point | 78 °C | [4] |

Step 2b: Reductive Amination of 5-Bromo-2-naphthaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For the preparation of a primary amine, ammonia is used as the nitrogen source.

Protocol:

-

Dissolve 5-bromo-2-naphthaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, in excess.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.

-

Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

The product can be further purified by column chromatography or by salt formation and recrystallization.

Biological Context and Signaling Pathways

Derivatives of naphthalene have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[5][6] While specific data for this compound is limited, related aminomethylnaphthalene compounds have shown potential as bioactive molecules. For instance, some aminobenzylnaphthols have demonstrated cytotoxic properties against cancer cell lines, potentially through the inhibition of kinases such as CDK2 or other cellular targets like ADORA1 and TRIM24.[2] The following diagram illustrates a generalized potential mechanism of action for a naphthalene-based anticancer agent.

Caption: Potential anticancer mechanism via CDK2 inhibition.

Conclusion

This technical guide outlines two primary and effective synthetic routes for the preparation of this compound derivatives. Both the Gabriel synthesis and the reductive amination pathway offer viable methods, with the choice depending on specific laboratory capabilities and starting material availability. The provided protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into the specific biological activities of these compounds is warranted to fully explore their therapeutic potential.

References

- 1. scilit.com [scilit.com]

- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5-bromo-2-naphthaldehyde [stenutz.eu]

- 5. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 6. researchgate.net [researchgate.net]

Reactivity of the Aminomethyl Group in 2-(Aminomethyl)-5-bromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aminomethyl group in 2-(Aminomethyl)-5-bromonaphthalene. This compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents and functional materials. The presence of a primary aminomethyl group attached to the naphthalene core, which is further functionalized with a bromine atom, offers multiple avenues for chemical modification. This document details the primary reaction types, provides generalized experimental protocols, and presents quantitative data where available for analogous structures, owing to the limited specific data for the title compound.

Core Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) in this compound is a primary amine, and its reactivity is characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The principal reactions involving this group are N-acylation, N-alkylation, Schiff base formation, and participation in cyclization reactions to form heterocyclic systems. The electronic properties of the 5-bromo-naphthalene scaffold can influence the reactivity of the aminomethyl group, though specific quantitative studies on this are not widely available in the current literature.

Key Chemical Transformations

N-Acylation

N-acylation is a common and efficient way to introduce a variety of substituents to the aminomethyl group, leading to the formation of amides. These reactions are typically high-yielding and can be carried out under mild conditions.

Typical Reaction Scheme:

Figure 1: General workflow for the N-acylation of this compound.

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or an anhydride) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with an aqueous solution to remove the base hydrochloride and excess reagents.

-

Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography or recrystallization.

Table 1: Representative N-Acylation Reactions of Amines

| Amine | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| 5-bromo-2-aminobenzimidazole | Acyl Chloride | Triethylamine | - | Not specified | [1] |

| α-aminophosphonates | Acyl Chlorides | - | - | Not specified | [2] |

Note: Data for the specific target molecule is not available; this table presents data for analogous reactions.

N-Alkylation

N-alkylation introduces alkyl groups to the aminomethyl moiety. Primary amines can be mono- or di-alkylated depending on the reaction conditions and stoichiometry of the alkylating agent. Reductive amination is a common method for controlled mono-alkylation.

Typical Reaction Scheme for Reductive Amination:

Figure 2: Workflow for N-alkylation via reductive amination.

Experimental Protocol (General - Reductive Amination):

-

Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol, dichloroethane).

-

Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Quench the reaction with water or a mild acid.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the N-alkylated product by column chromatography.

Table 2: Representative N-Alkylation Reactions

| Amine | Alkylating Agent | Reducing Agent | Solvent | Yield (%) | Reference |

| Semicarbazones | Alkyl Bromides | - | Acetonitrile | 58-72 | [3] |

| α-amino methyl esters | Various Aldehydes | NaBH(OAc)₃ | - | Good | [4] |

Note: Specific quantitative data for this compound is not readily found in the literature.

Schiff Base Formation

The reaction of the primary aminomethyl group with aldehydes or ketones yields imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed.

Typical Reaction Scheme:

Figure 3: General scheme for Schiff base formation.

Experimental Protocol (General):

-

Dissolve equimolar amounts of this compound and the carbonyl compound in a suitable solvent, often an alcohol like ethanol or methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization of the Schiff base.

-

Collect the product by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization.

Table 3: Examples of Schiff Base Synthesis with Naphthalene Derivatives

| Amine | Carbonyl Compound | Solvent | Catalyst | Yield (%) | Reference |

| 2-(aminomethyl)pyridine | 2-hydroxynaphthalene-1-carbaldehyde | - | - | Not specified | [5] |

| 1-Naphthylamine HCl | Benzaldehyde | Ethanol | Acetic Acid | 90.82 | [6] |

Note: This table provides examples with related naphthalene-containing amines to illustrate typical reaction conditions and yields.

Cyclization Reactions for Heterocycle Synthesis

The aminomethyl group can be a key participant in cyclization reactions to form various nitrogen-containing heterocyclic compounds. These reactions often involve a multi-step sequence, potentially initiated by one of the reactions described above. For instance, an N-acylated derivative could undergo intramolecular cyclization. The specific heterocyclic system formed would depend on the nature of the other reactants and the reaction conditions. Due to the lack of specific examples for this compound in the literature, a generalized workflow is presented.

Figure 4: Conceptual workflow for heterocycle synthesis.

Potential Biological Activity

While specific biological studies on this compound are not extensively documented, naphthalene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The aminomethyl and bromo substituents on the naphthalene core of the title compound make it an interesting scaffold for the development of new bioactive molecules. Further derivatization of the aminomethyl group can lead to a diverse library of compounds for biological screening.

Conclusion

This compound possesses a reactive primary aminomethyl group that can readily undergo N-acylation, N-alkylation, and Schiff base formation. These transformations provide access to a wide array of derivatives with potential applications in drug discovery and materials science. Although specific quantitative data and detailed protocols for this particular compound are scarce in the published literature, the general reactivity patterns of primary amines and related naphthalene derivatives offer a solid foundation for its synthetic utility. Further research into the specific reactivity and biological properties of derivatives of this compound is warranted to fully explore its potential.

References

- 1. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxynaphthalene-1-carbaldehyde- and 2-(aminomethyl)pyridine-based Schiff base Cu(II) complexes for DNA binding and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. One moment, please... [biointerfaceresearch.com]

- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Dopamine Receptor Ligands Using 2-(Aminomethyl)-5-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel dopamine receptor ligands, utilizing 2-(Aminomethyl)-5-bromonaphthalene as a key starting material. This document outlines a strategic approach to ligand design, a detailed synthetic protocol, methods for pharmacological evaluation, and the underlying principles of dopamine receptor signaling.

Introduction

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological and pathological processes in the central nervous system, including motor control, motivation, reward, and cognition.[1] Dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] Consequently, the development of selective and potent dopamine receptor ligands is a primary focus of neuroscience research and drug development.

The naphthalene scaffold has been identified as a privileged structure in the design of ligands for various receptors, including dopamine receptors. The use of this compound offers a versatile starting point for the synthesis of novel compounds. The aminomethyl group provides a handle for the introduction of various pharmacophoric elements, while the bromo-substituent allows for further structural modifications through cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR).

Ligand Design Strategy

The design of the target ligand is based on the established pharmacophore for D2/D3 receptor antagonists. This typically consists of a basic amine, a central aromatic core, and a distal aromatic or lipophilic group. In this proposed synthesis, this compound will be acylated with 4-(4-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acid. This strategy is inspired by the structures of known D2-like receptor ligands where a substituted piperidine moiety is crucial for high affinity.

Synthesis of a Novel Naphthalene-Based Dopamine Receptor Ligand

This section details the synthetic protocol for a representative dopamine receptor ligand starting from this compound.

Reaction Scheme:

Caption: Synthetic pathway for a novel dopamine receptor ligand.

Experimental Protocol: Synthesis of N-((5-bromonaphthalen-2-yl)methyl)-4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxamide

Materials:

-

This compound hydrochloride

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Triphosgene

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triphosgene (0.4 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours. The resulting solution of the carbonyl chloride is used directly in the next step.

-

-

Amide Coupling:

-

In a separate flame-dried round-bottom flask, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature to liberate the free amine.

-

Cool the suspension to 0 °C.

-

Slowly add the freshly prepared solution of 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl chloride (1.0 eq) to the amine suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of NaHCO3.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, N-((5-bromonaphthalen-2-yl)methyl)-4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxamide.

-

Pharmacological Evaluation

The affinity of the synthesized compound for dopamine D2 and D3 receptors can be determined using in vitro radioligand binding assays.

Radioligand Binding Assay Protocol

Materials:

-

Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

[3H]Spiperone (for D2 receptors) or [3H]-(+)-PHNO (for D3 receptors)

-

Haloperidol (for non-specific binding determination)

-

Synthesized compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized compound in the assay buffer.

-

In a 96-well microplate, add the cell membranes, the radioligand, and either the assay buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the synthesized compound at various concentrations.

-

Incubate the plates at room temperature for a specified time (e.g., 90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Quantitative Data Summary

The following table summarizes the binding affinities of structurally related naphthamide ligands for dopamine D2 and D3 receptors, providing a benchmark for newly synthesized compounds.[2]

| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 1 | N-(1-benzylpiperidin-4-yl) | 15.6 | 1.3 | 12 |

| 2 | N-(1-propylpiperidin-4-yl) | 12.3 | 1.1 | 11.2 |